rac Mephenytoin-d3

説明

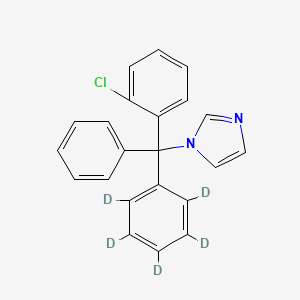

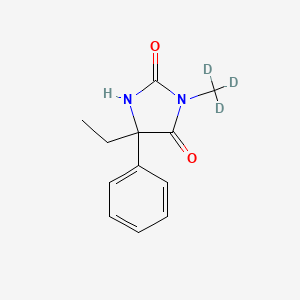

Rac Mephenytoin-d3 is a stable isotope labelled compound of rac Mephenytoin . It is a type of anticonvulsant and its molecular formula is C12H11D3N2O2 . The CAS number for this compound is 1185101-86-3 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula, C12H11D3N2O2 . The InChI representation of its structure isInChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/i2D3 . Physical and Chemical Properties Analysis

This compound has a molecular weight of 221.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 221.124357931 g/mol . The topological polar surface area is 49.4 Ų . It has a heavy atom count of 16 .科学的研究の応用

Pharmacokinetics and Pharmacodynamics in Relation to Genotypes:

- Rac Mephenytoin-d3, through its metabolizing enzyme CYP2C19, plays a role in understanding the pharmacokinetics and pharmacodynamics of drugs like rabeprazole and its relation to different CYP2C19 genotypes. This is crucial for tailoring drug therapy based on individual genetic makeup (Horai et al., 2001).

Understanding Genetic Polymorphism in Drug Metabolism:

- The study of this compound metabolism aids in understanding the genetic polymorphism related to drug metabolism in different ethnic groups. This polymorphism is significant for drugs metabolized by CYP2C19, impacting the effectiveness and safety of various drugs (de Morais et al., 1994).

Role in Pharmacogenomics:

- This compound's metabolism has implications in pharmacogenomics. It can be used to determine individual genetic variations in drug metabolism, which is crucial for developing personalized medicine strategies (He, Zhao, & Hao, 2004).

Investigating Interactions of Genetic Variants:

- Research on this compound contributes to understanding how different genetic variants of CYP2C19 interact with other drugs and enzymes. This knowledge is essential for predicting drug interactions and avoiding adverse drug reactions (Garcia-Barcelo et al., 1999).

Identifying Rare Genetic Variants:

- Studies on this compound have helped identify rare genetic variants responsible for drug metabolism polymorphism, particularly in specific populations such as the Japanese. This is vital for understanding ethnic differences in drug response (de Morais et al., 1994).

作用機序

Target of Action

The primary target of rac Mephenytoin-d3 is the sodium channel protein type 5 subunit alpha . This protein plays a crucial role in the propagation of action potentials in neurons and muscle cells by regulating the flow of sodium ions .

Mode of Action

This compound interacts with its target by blocking frequency-, use-, and voltage-dependent neuronal sodium channels . This action limits the repetitive firing of action potentials, thereby controlling the spread of seizure activity .

Biochemical Pathways

This compound affects the biochemical pathways related to neuronal excitability and seizure activity. By blocking sodium channels, it inhibits the propagation of action potentials, which are essential for the transmission of electrical signals in the nervous system . This action can lead to a decrease in neuronal hyperexcitability, a common feature in seizure disorders .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is metabolized by several cytochrome P450 enzymes, including CYP2C19, CYP2C8, CYP2C9, CYP2B6, CYP1A2, and CYP2D6

Result of Action

The molecular and cellular effects of this compound’s action include the stabilization of neuronal membranes and the inhibition of repetitive neuronal firing . These effects can help control seizure activity and reduce the symptoms of epilepsy .

特性

IUPAC Name |

5-ethyl-5-phenyl-3-(trideuteriomethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHKMTDVRCWUDX-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C(NC1=O)(CC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662065 | |

| Record name | 5-Ethyl-3-(~2~H_3_)methyl-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185101-86-3 | |

| Record name | 5-Ethyl-3-(~2~H_3_)methyl-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

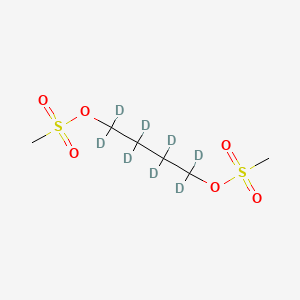

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

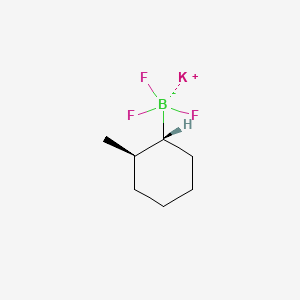

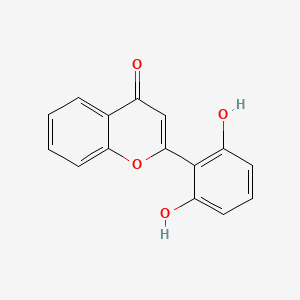

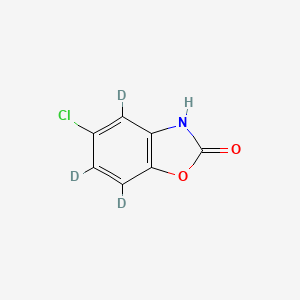

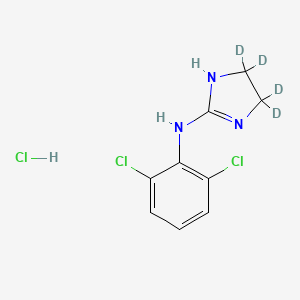

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。